molecular formula C22H24ClN5O2 B2932497 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034619-09-3

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No.: B2932497
CAS No.: 2034619-09-3
M. Wt: 425.92
InChI Key: DIIFLASCZAXBQA-UHFFFAOYSA-N
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Description

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a methanone derivative featuring a chlorinated isoxazole core linked to a piperazine ring substituted with a cyclopropane-containing pyrazole moiety. Its structure combines halogenated aromaticity (2-chlorophenyl) with heterocyclic diversity (isoxazole, pyrazole, piperazine), which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c1-14-20(21(25-30-14)16-5-3-4-6-17(16)23)22(29)28-11-9-27(10-12-28)19-13-18(15-7-8-15)24-26(19)2/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIFLASCZAXBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, often referred to as a complex isoxazole-piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of the target compound involves multiple steps, primarily starting from 3-(2-chlorophenyl)-5-methylisoxazole derivatives. The general synthetic route includes:

  • Formation of the isoxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperazine modification : The piperazine moiety is introduced via nucleophilic substitution reactions with suitable electrophiles.
  • Final coupling : The final compound is formed through a coupling reaction between the isoxazole and piperazine derivatives.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, preventing cells from dividing.
  • Apoptosis Induction : It promotes apoptosis in cancer cells, which is evidenced by increased levels of apoptotic markers in treated cells.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2G2/M arrest, Apoptosis
A549 (Lung)12.8G2/M arrest, Apoptosis
SW480 (Colon)18.5G2/M arrest, Apoptosis

Other Pharmacological Effects

In addition to its anticancer properties, the compound has shown potential in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound may reduce inflammation in animal models, indicating potential use in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups, with an IC50 value of 15.2 µM.
    "The compound effectively induced apoptosis in MCF-7 cells through caspase activation" .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues from the Evidence

The following table summarizes key structural and functional differences between the target compound and its closest analogues:

Compound Core Structure Piperazine Substituent Aromatic/Isoxazole Substituent Molecular Weight Potential Applications
Target Compound Isoxazole + piperazine 3-Cyclopropyl-1-methylpyrazole 2-Chlorophenyl ~408 (estimated) Pesticides, pharmaceuticals
">CAS 1219905-87-9 Isoxazole + piperazine Cyclopropylsulfonyl 2-Chlorophenyl 409.9 Not specified
">CAS 1016491-92-1 Isoxazole + piperazine 2-Ethoxyphenyl 2-Chloro-6-fluorophenyl ~424 (estimated) Research chemicals, drug discovery
Key Observations:

The 2-ethoxyphenyl group in CAS 1016491-92-1 () provides electron-donating effects, contrasting with the electron-withdrawing chlorophenyl in the target compound.

Aromatic/Isoxazole Substituents :

  • Fluorine substitution (e.g., 6-fluoro in CAS 1016491-92-1) increases lipophilicity and bioavailability compared to chlorine .
  • The planar conformation of halogenated aryl groups (as seen in ) may influence binding to biological targets, such as enzymes or receptors .

Molecular Weight :

  • All analogues fall within a narrow molecular weight range (~400–425), suggesting similar pharmacokinetic profiles, including membrane permeability and oral bioavailability.

Functional Comparisons

  • Pesticidal Activity :
    Pyrazole-containing compounds like pyrazoxyfen () demonstrate herbicidal activity, suggesting that the target compound’s pyrazole-piperazine scaffold may also interact with plant-specific targets. However, the cyclopropyl group in the target compound could alter binding kinetics compared to pyrazoxyfen’s benzoyl substituent .

  • Pharmaceutical Potential: Piperazine-methanone derivatives are common in drug discovery due to their conformational flexibility. The target compound’s 3-cyclopropylpyrazole may confer resistance to oxidative metabolism, enhancing its half-life compared to analogues with simpler alkyl or aryl substituents .
  • Synthetic Feasibility: highlights the use of 1,4-dioxane and triethylamine in synthesizing pyrazolyl methanones, suggesting analogous routes for the target compound. However, the cyclopropyl group may require specialized reagents (e.g., cyclopropanation agents) .

Q & A

Q. What synthetic routes are reported for constructing the isoxazole-pyrazole-piperazine scaffold in this compound?

The compound’s core can be synthesized via multi-step protocols. Key steps include:

  • Diazotization and coupling : Diazotize 2-amino-5-chlorobenzophenone derivatives under acidic conditions (HCl/NaNO₂), followed by coupling with pyrazolone intermediates (e.g., 3-methyl-1-phenyl-2-pyrazoline-5-one) to form aryl-azo-pyrazole linkages .
  • Piperazine functionalization : React piperazine with cyclopropane-substituted pyrazole carbonyl chlorides using Schotten-Baumann conditions. Solvent choice (e.g., dioxane) and bases (e.g., calcium hydroxide) influence yields .
  • Isoxazole ring formation : Employ cyclocondensation of chlorinated β-diketones with hydroxylamine, optimizing temperature (80–120°C) and catalysts (e.g., acetic acid) .

Q. How can researchers characterize the compound’s structural conformation and crystallinity?

  • Single-crystal X-ray diffraction (SCXRD) : Crystallize the compound from dimethylformamide (DMF) or ethanol. SCXRD reveals planarity deviations (e.g., perpendicular fluorophenyl groups) and triclinic (P 1̄) symmetry .
  • Spectroscopic analysis : Use IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹). NMR (¹H/¹³C) identifies substituent-specific shifts (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How should experimental designs account for variability in biological activity assays for this compound?

  • Randomized block designs : Assign treatments (e.g., dose levels) to blocks (e.g., cell lines) to control batch effects. Use split-split plots for multi-factor variables (e.g., time, concentration) .
  • Replicates and controls : Include 4+ replicates per group with vehicle (DMSO) and positive controls (e.g., known receptor antagonists). Analyze IC₅₀ variability via ANOVA to identify outliers .

Q. What methodologies resolve contradictions in solubility and stability data across studies?

  • HPLC-UV/MS stability profiling : Monitor degradation under stressed conditions (pH 2–12, 40–60°C). Use C18 columns with acetonitrile/water gradients (0.1% TFA) .
  • Solvent screening : Test solubility in DMSO, ethanol, and PEG-400 via nephelometry. Correlate logP (predicted ~3.5) with experimental shake-flask results to validate computational models .

Q. How can environmental fate studies assess the compound’s persistence and ecotoxicology?

  • INCHEMBIOL framework :
  • Abiotic transformations : Hydrolysis (pH 7–9 buffers, 25–50°C) and photolysis (UV-A/B exposure). Quantify half-lives via LC-MS .
  • Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolites (e.g., piperazine cleavage products) .
  • Trophic transfer : Measure bioaccumulation in Daphnia magna and zebrafish, applying OECD Test Guideline 305 .

Methodological Challenges and Solutions

Q. What strategies optimize reaction yields for the pyrazole-piperazine methanone linkage?

  • Catalyst screening : Compare Pd(OAc)₂, CuI, or ligand-free conditions. For example, CuI in DMF at 100°C improves coupling efficiency by 15–20% .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 150°C, minimizing byproducts (e.g., dehalogenated intermediates) .

Q. How are antioxidant or receptor-binding activities validated given structural analogs’ data?

  • DPPH/ABTS assays : Compare IC₅₀ values to reference antioxidants (e.g., ascorbic acid). Adjust substituents (e.g., electron-withdrawing Cl) to enhance radical scavenging .
  • Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₆). Validate with SPR or radioligand binding (Ki < 100 nM confirms high affinity) .

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